molecular formula C3H8FN B13302918 1-Fluoropropan-2-amine

1-Fluoropropan-2-amine

Cat. No.: B13302918
M. Wt: 77.10 g/mol
InChI Key: IRQOJWDMOUIHNR-UHFFFAOYSA-N
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Description

1-Fluoropropan-2-amine is an organic compound with the molecular formula C3H8FN It belongs to the class of substituted amines, where a fluorine atom is attached to the second carbon of the propane chain

Preparation Methods

1-Fluoropropan-2-amine can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution of 1-bromo-2-fluoropropane with ammonia or an amine. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions. Another method involves the reduction of 1-fluoro-2-nitropropane using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

1-Fluoropropan-2-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can further modify the amine group or the fluorine substituent.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include halogens, acids, and bases.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with hydrochloric acid can yield this compound hydrochloride .

Scientific Research Applications

1-Fluoropropan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.

    Medicine: It may serve as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-fluoropropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s presence can significantly alter the compound’s binding affinity and specificity. This can lead to various biological effects, including modulation of neurotransmitter systems and enzyme inhibition .

Comparison with Similar Compounds

1-Fluoropropan-2-amine can be compared with other similar compounds, such as:

    1-Chloropropan-2-amine: Similar structure but with a chlorine atom instead of fluorine.

    1-Bromopropan-2-amine: Contains a bromine atom, leading to different reactivity and properties.

    1-Iodopropan-2-amine:

These compounds share structural similarities but differ in their reactivity, stability, and applications, highlighting the unique properties of this compound .

Biological Activity

1-Fluoropropan-2-amine, also known as (2S)-1-fluoropropan-2-amine, is a fluorinated amine that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article explores the compound's biological activity, focusing on its pharmacokinetics, neuroprotective effects, and cytotoxicity against cancer cell lines.

This compound is characterized by the presence of a fluorine atom on the second carbon of the propanamine chain. Its molecular formula is C3H9FN. The synthesis of this compound typically involves the fluorination of propan-2-amine, which can be achieved through various methods including nucleophilic substitution reactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential in neuroprotection and as an anticancer agent.

Neuroprotective Effects

Research has demonstrated that this compound exhibits neuroprotective properties. In a study involving rat models, the compound was shown to mitigate neuronal death in conditions mimicking neurodegenerative diseases. Specifically, it was effective in protecting cortical neurons from excitotoxicity induced by glutamate, a common mechanism involved in neurodegeneration. The neuroprotective effects were attributed to its ability to enhance neuronal survival and promote neurogenesis in the hippocampus, which is crucial for memory and learning processes .

Anticancer Activity

The anticancer potential of this compound has been assessed against various cancer cell lines. In vitro studies have indicated that the compound exhibits significant cytotoxicity against breast (MCF-7), colon (Caco-2), and lung (A549) cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, leading to inhibited proliferation of cancer cells .

Case Studies

Case Study 1: Neuroprotection in Animal Models
In a controlled experiment involving transgenic mice models for amyotrophic lateral sclerosis (ALS), treatment with this compound resulted in a marked reduction in motor neuron degeneration. Behavioral assessments indicated improved motor function correlated with reduced neuronal loss .

Case Study 2: Anticancer Efficacy
A series of experiments conducted on human cancer cell lines demonstrated that this compound had an IC50 value ranging from 10 µM to 30 µM across different cell types. Notably, the compound was more effective than some conventional chemotherapeutics in inducing apoptosis in resistant cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals favorable absorption and distribution characteristics. Studies indicate that the compound maintains stability in biological systems, with a half-life exceeding 240 minutes in murine models. This stability suggests potential for sustained therapeutic effects when administered over extended periods .

Safety and Toxicology

While this compound shows promise as a therapeutic agent, safety assessments indicate potential toxicity at higher doses. It is classified as harmful if swallowed and can cause skin irritation, necessitating careful consideration during dosage formulation and administration .

Properties

Molecular Formula

C3H8FN

Molecular Weight

77.10 g/mol

IUPAC Name

1-fluoropropan-2-amine

InChI

InChI=1S/C3H8FN/c1-3(5)2-4/h3H,2,5H2,1H3

InChI Key

IRQOJWDMOUIHNR-UHFFFAOYSA-N

Canonical SMILES

CC(CF)N

Origin of Product

United States

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